N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide
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Overview
Description
N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzoxepin ring and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a chlorinated benzene derivative and an appropriate nucleophile.
Introduction of the Oxirane Group: The oxirane group is introduced via an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group in the benzoxepin ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The benzoxepin ring may also contribute to its biological activity by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- (9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)methanamine
Uniqueness
N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide is unique due to the presence of both the benzoxepin ring and the oxirane group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-9-4-1-3-8-10(5-2-6-17-12(8)9)15-13(16)11-7-18-11/h1,3-4,10-11H,2,5-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPVFIMLMPQKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)Cl)OC1)NC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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